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2-(Piperazin-2-yl)propan-2-ol

Cat. No.: B13518380
M. Wt: 144.21 g/mol
InChI Key: XGAXJTWDJSHRBT-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) and Propanol (B110389) Motifs in Chemical Synthesis

The piperazine ring is a ubiquitous scaffold in medicinal chemistry and materials science. mdpi.commdpi.com As a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, it offers a unique combination of structural rigidity and functional versatility. The nitrogen atoms can act as hydrogen bond donors and acceptors, influencing the solubility and pharmacokinetic properties of drug candidates. mdpi.com The piperazine moiety is a common feature in a vast array of approved drugs, underscoring its importance in the development of new therapeutic agents. mdpi.comnih.gov

Similarly, the propanol motif, specifically the tertiary alcohol group in 2-(piperazin-2-yl)propan-2-ol, is a cornerstone of organic synthesis. Alcohols are versatile functional groups that can participate in a wide range of chemical transformations, including oxidation, esterification, and etherification. The tertiary nature of the alcohol in this specific compound imparts particular reactivity and steric hindrance that can be strategically exploited in synthetic design. The synthesis of propanol and its derivatives can be achieved through various established methods, such as Grignard reactions with acetone (B3395972) or the hydration of propene, highlighting the accessibility of this functional group.

Significance of Multifunctional Heterocyclic Compounds in Advanced Chemical Endeavors

The combination of a piperazine ring and a propanol group within a single molecule, as seen in this compound, results in a multifunctional heterocyclic compound. Such compounds are of immense interest in contemporary chemical research, particularly in drug discovery. The presence of multiple functional groups allows for a diverse array of chemical modifications, enabling the fine-tuning of a molecule's biological activity and physicochemical properties. researchgate.net

Multifunctional heterocyclic compounds can interact with multiple biological targets or with different regions of a single target, potentially leading to enhanced efficacy or novel mechanisms of action. nih.gov The development of synthetic methodologies that provide access to a wide variety of functionalized heterocyclic compounds is therefore a critical area of research.

Overview of Research Trajectories for Complex Aliphatic Amine-Alcohol Structures

The structural framework of this compound places it within the broader class of complex aliphatic amine-alcohol structures. Research in this area is driven by the need for novel building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A key research trajectory is the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms, which is often crucial for biological activity.

The exploration of the biological activities of such compounds is another significant research avenue. The interplay between the amine and alcohol functionalities can lead to unique pharmacological profiles. For instance, the amino group can provide a handle for improving water solubility and oral bioavailability, while the alcohol group can participate in key hydrogen bonding interactions with biological targets. While specific research findings for this compound are not widely published, the general interest in analogous structures suggests its potential as a valuable research tool.

Below are interactive data tables summarizing general properties of related piperazine and propanol compounds, providing context for the potential characteristics of this compound.

Table 1: General Physicochemical Properties of Related Piperazine Derivatives Note: Data for this compound is not publicly available and is inferred based on related structures.

PropertyPiperazineN-Methylpiperazine1-(2-Hydroxyethyl)piperazineThis compound (Estimated)
Molecular FormulaC4H10N2C5H12N2C6H14N2OC7H16N2O
Molecular Weight ( g/mol )86.14100.16130.19144.22
Boiling Point (°C)146138246Not Available
Melting Point (°C)106-110-6-38.5Not Available
Solubility in WaterMiscibleMiscibleMiscibleLikely Soluble

Table 2: Representative Research Applications of Piperazine-Containing Compounds

Compound ClassResearch ApplicationExample Reference
ArylpiperazinesSerotonin and dopamine (B1211576) receptor ligands for CNS disorders nih.gov
BenzylpiperazinesPrecursors for psychoactive substances
Piperazine-amidesKinase inhibitors for cancer therapy mdpi.com
Bicyclic PiperazinesScaffolds for conformationally constrained analogs

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B13518380 2-(Piperazin-2-yl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-piperazin-2-ylpropan-2-ol

InChI

InChI=1S/C7H16N2O/c1-7(2,10)6-5-8-3-4-9-6/h6,8-10H,3-5H2,1-2H3

InChI Key

XGAXJTWDJSHRBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CNCCN1)O

Origin of Product

United States

Synthetic Methodologies for 2 Piperazin 2 Yl Propan 2 Ol

Classical Multi-Step Synthesis Approaches to the 2-(Piperazin-2-yl)propan-2-ol Scaffold

Traditional synthetic routes to the this compound scaffold often rely on a series of well-established chemical transformations. These methods provide a reliable, albeit sometimes lengthy, pathway to the target molecule, allowing for careful control over the introduction of substituents and stereochemistry.

Precursor Selection and Initial Transformations for Piperazine (B1678402) Ring Formation

The construction of the piperazine ring is a critical first step in the synthesis of this compound. A common strategy involves the cyclization of appropriate acyclic precursors. For instance, N,N'-disubstituted ethylenediamines can serve as foundational building blocks. One classical approach involves the reaction of an N-protected ethylenediamine with a suitable dielectrophile, such as a dihaloethane, to form the six-membered ring.

Another established method for piperazine ring formation is the reductive amination of a diketone or a related precursor. This can involve the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting diimine to yield the piperazine ring. The choice of precursors is often dictated by the desired substitution pattern on the final molecule. For instance, starting with a chiral diamine allows for the synthesis of enantiomerically pure piperazine derivatives.

A variety of reagents and reaction conditions have been developed for these transformations, as summarized in the table below.

Precursor 1Precursor 2Reaction TypeKey Reagents/ConditionsProduct
N-Benzylethylenediamine(S)-EpichlorohydrinCyclization-(R)-(1,4-dibenzylpiperazin-2-yl)methanol
N,N'-dibenzylethylenediamineGlyoxalReductive AminationH₂, Pd/C1,4-Dibenzylpiperazine
Ethylenediamine1,2-DibromoethaneCyclizationBasePiperazine

Strategies for the Stereoselective Introduction of the Propan-2-ol Moiety

The introduction of the 2-hydroxypropyl group at the C-2 position of the piperazine ring is a key challenge, particularly when stereocontrol is required. One common strategy involves the alkylation of a pre-formed piperazine with a chiral epoxide, such as (R)- or (S)-propylene oxide. This reaction proceeds via a nucleophilic ring-opening of the epoxide by one of the piperazine nitrogens, leading to the formation of the desired propan-2-ol side chain with a defined stereochemistry.

Alternatively, a chiral building block already containing the propan-2-ol moiety can be incorporated during the piperazine ring synthesis. For example, a chiral 1,2-diaminopropan-2-ol derivative can be used as a precursor in a cyclization reaction to directly form the substituted piperazine ring. google.com

The table below illustrates some of the key methods for stereoselective introduction of the propan-2-ol group.

Piperazine DerivativeReagentReaction TypeStereochemical Outcome
N-Protected Piperazine(R)-Propylene OxideEpoxide Ring-Opening(S)-2-(Piperazin-2-yl)propan-2-ol
N-Protected Piperazine(S)-Propylene OxideEpoxide Ring-Opening(R)-2-(Piperazin-2-yl)propan-2-ol
Chiral 2-amino-1-propanolDimesylateCyclizationPreserves chirality of the amine

Protective Group Strategies in this compound Synthesis

The synthesis of this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure that reactions occur at the desired positions. The two nitrogen atoms of the piperazine ring have different reactivities, and selective protection is crucial for controlling the synthetic outcome.

Commonly used nitrogen protecting groups in piperazine synthesis include tert-butyloxycarbonyl (Boc) and benzyl (Bn). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. The benzyl group, often introduced using benzyl bromide, is stable to many reaction conditions and can be removed by catalytic hydrogenation.

An orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are used, is highly advantageous. researchgate.net For example, one nitrogen of the piperazine can be protected with a Boc group while the other is protected with a benzyl group. This allows for the selective deprotection and functionalization of each nitrogen atom independently. The hydroxyl group of the propan-2-ol moiety may also require protection, for example as a silyl ether, during certain transformations. utsouthwestern.edu

The choice of protecting groups depends on the specific reaction conditions to be employed in subsequent steps of the synthesis. researchgate.net

Advanced and Emerging Synthetic Routes for this compound

In addition to classical methods, modern synthetic chemistry offers more advanced and efficient routes to this compound. These emerging strategies often involve the use of catalysts to promote key bond-forming reactions, leading to shorter synthetic sequences and improved yields.

Catalytic Approaches to Piperazine Ring Construction

Catalytic methods for the construction of the piperazine ring have gained significant attention due to their potential for efficiency and atom economy. nih.govmdpi.comresearcher.life Transition metal-catalyzed reactions, such as palladium-catalyzed amination reactions (Buchwald-Hartwig amination), can be used to form the C-N bonds of the piperazine ring. nih.govorganic-chemistry.org For example, the reaction of a 1,2-diamine with a 1,2-dihaloethane in the presence of a palladium catalyst and a suitable ligand can afford the piperazine ring in good yield.

Another catalytic approach involves the reductive cyclization of dioximes, which can be prepared from primary amines and nitrosoalkenes. nih.govmdpi.comresearcher.life This method allows for the construction of substituted piperazines and can be performed stereoselectively. nih.govmdpi.comresearcher.life The use of catalysts such as palladium on carbon (Pd/C) or Raney nickel (Ra-Ni) is common in these reductive cyclizations. mdpi.com

The following table summarizes some catalytic approaches to piperazine ring formation.

Reaction TypeCatalystSubstratesKey Features
Buchwald-Hartwig AminationPalladium complexes1,2-Diamine, 1,2-DihaloalkaneForms two C-N bonds
Reductive Cyclization of DioximesPd/C or Ra-NiBis(oximinoalkyl)aminesStereoselective potential
Diol-Diamine CouplingRuthenium complexesDiol, DiamineForms piperazines and diazepanes

Organometallic Reagents in Carbon-Carbon Bond Formation for the Propan-2-ol Unit

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of the propan-2-ol moiety of this compound. libretexts.orgpharmacy180.com Grignard reagents (R-MgX) and organolithium reagents (R-Li) are commonly used to introduce the two methyl groups of the propan-2-ol unit. chemicalnote.comlibretexts.org

A typical strategy involves the reaction of a piperazine derivative containing an ester group at the C-2 position with an excess of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or methyllithium (CH₃Li). google.com The organometallic reagent adds twice to the ester carbonyl group, first to form a ketone intermediate, which then rapidly reacts with a second equivalent of the reagent to yield the tertiary alcohol after an aqueous workup. msu.edu

This method is highly effective for the construction of the tertiary alcohol functionality. The reaction conditions must be carefully controlled, as organometallic reagents are highly reactive and sensitive to moisture and acidic protons. libretexts.org

Piperazine PrecursorOrganometallic ReagentReaction TypeProduct Moiety
Piperazine-2-carboxylate esterMethylmagnesium bromideGrignard Reaction2-hydroxypropyl
Piperazine-2-carboxylate esterMethyllithiumOrganolithium Addition2-hydroxypropyl

Domino and Cascade Reactions Towards the Target Compound

Domino and cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and stereocontrol. While a direct, one-pot domino synthesis of this compound has not been explicitly detailed in the literature, the principles of cascade reactions can be applied to design a plausible synthetic pathway.

One conceptual domino approach could involve a sequence initiated by an aldol (B89426) condensation, followed by alkene isomerization, an intramolecular Diels-Alder cycloaddition, and finally a cycloreversion to form a substituted pyridone, which could be a precursor to the piperazine ring. Although this specific sequence has been demonstrated for 2-pyridone alkaloids from diketopiperazine precursors, its adaptation to form the 2-(propan-2-ol) substituted piperazine ring would require significant modification and investigation.

A more feasible, albeit still conceptual, cascade could be a domino imino-aldol-aza-Michael reaction. Such a sequence has been developed for the diastereoselective synthesis of highly functionalized 2,6-disubstituted piperidines and could potentially be adapted for piperazine synthesis. The reaction would proceed through an intermolecular imino-aldol reaction followed by an intramolecular aza-Michael addition to construct the piperazine core with the desired substitution pattern.

Another potential avenue for a cascade synthesis is the photoredox-catalyzed decarboxylative cyclization. Bigot and coworkers have developed a "CarboxyLic Amine Protocol" (CLAP) that utilizes an iridium-based photoredox catalyst to generate an α-aminyl radical from an amino-acid-derived diamine, which then cyclizes with an imine formed in situ from an aldehyde. mdpi.com By selecting the appropriate amino acid and aldehyde precursors, this method could theoretically be adapted to form the this compound structure in a single, light-mediated step.

Domino/Cascade Strategy Key Transformations Potential for this compound Synthesis Reference
Pyridone SynthesisAldol condensation, alkene isomerization, intramolecular Diels-Alder, cycloreversionPrecursor synthesis, requires further transformation to piperazine. nih.gov
Imino-aldol-aza-MichaelIntermolecular imino-aldol, intramolecular aza-MichaelPotential for direct piperazine ring formation with substitution. bohrium.com
Photoredox CLAP ProtocolDecarboxylative generation of α-aminyl radical, imine formation, cyclizationPotential for one-pot synthesis from amino acid and aldehyde precursors. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign and sustainable chemical processes. The synthesis of this compound can be approached with these principles in mind, focusing on solvent choice, atom economy, and the use of sustainable catalysts.

The use of water as a solvent or the complete elimination of solvents are key tenets of green chemistry. For the synthesis of piperazine derivatives, procedures in aqueous media have been explored. For instance, a simplified, one-pot synthesis of monosubstituted piperazines has been developed that can be performed in common solvents, including those with high water content, and relies on the reaction of a protonated piperazine, avoiding the need for protecting groups. nih.govmdpi.com This approach could be adapted for the synthesis of this compound by reacting a suitable precursor with piperazine under these green conditions.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate less waste. A potential atom-economical approach to this compound could involve a multicomponent reaction where the piperazine ring and the propan-2-ol side chain are assembled from simple precursors in a single step with minimal byproduct formation. researchgate.net

Step economy, which aims to reduce the number of synthetic steps, is another important principle of green chemistry. One-pot and telescopic syntheses, where multiple transformations are carried out in the same reactor without isolation of intermediates, are highly desirable. The aforementioned photoredox CLAP protocol is an example of a potentially step-economical route to 2-substituted piperazines. mdpi.com

The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. For piperazine synthesis, a variety of catalytic systems have been developed.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. encyclopedia.pub The use of organic photocatalysts, such as acridinium salts, offers a more sustainable alternative to transition-metal-based catalysts like iridium and ruthenium complexes. mdpi.com These organic catalysts can be synthesized from renewable materials and have shown high efficiency in the C-H functionalization of piperazines. mdpi.com

Heterogeneous Catalysis : The use of heterogeneous catalysts, such as metal ions supported on a polymeric resin, simplifies product purification and allows for catalyst recycling, contributing to a greener process. nih.govmdpi.com Such catalysts have been successfully employed in the synthesis of monosubstituted piperazines and could be applied to the production of this compound. nih.govmdpi.com

Green Chemistry Principle Application to this compound Synthesis Key Advantages
Solvent-Free/Aqueous Media One-pot synthesis from protonated piperazine in aqueous-based solvent systems.Reduced use of volatile organic compounds (VOCs), simplified workup.
Atom and Step Economy Multicomponent reactions to assemble the final structure in a single step.Minimized waste, reduced resource consumption, increased efficiency.
Sustainable Catalysis Utilization of organic photoredox catalysts or recyclable heterogeneous catalysts.Reduced reliance on precious metals, simplified purification, catalyst reusability.

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved reaction control, and ease of scalability. nih.gov

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This enables rapid reaction optimization and can lead to higher yields and purities compared to batch processes.

For the synthesis of piperazine derivatives, flow chemistry has been successfully applied. For instance, a transition metal-free synthesis of the drug Ribociclib, which contains a piperazine moiety, was optimized for flow chemistry. mdpi.com Similarly, the final piperazine ring-forming step in the synthesis of Vortioxetine was significantly improved using a continuous flow setup, achieving higher conversion and purity in a much shorter reaction time compared to the batch process. researchgate.net

The synthesis of this compound could benefit from microreactor technology in several ways:

Improved Safety : Reactions involving hazardous reagents or intermediates can be performed more safely in a flow system due to the small reaction volumes.

Enhanced Heat and Mass Transfer : The excellent heat and mass transfer in microreactors can lead to better control over exothermic reactions and improved mixing, resulting in higher selectivity and yields.

Rapid Optimization : The ability to quickly vary reaction parameters in a flow system allows for rapid optimization of the reaction conditions for the synthesis of this compound.

Scalability : Once optimized on a small scale, the process can be easily scaled up by running the flow reactor for a longer period or by using multiple reactors in parallel.

A hypothetical flow synthesis of this compound could involve the continuous feeding of a protected piperazine precursor and a reagent to introduce the propan-2-ol side chain into a heated microreactor containing a packed-bed catalyst, followed by in-line purification to obtain the final product.

Parameter Batch Reactor Flow Microreactor Potential Advantage for this compound Synthesis
Reaction Time Hours to daysSeconds to minutesIncreased throughput and efficiency.
Temperature Control Difficult for exothermic reactionsPrecise and rapidBetter control over side reactions, improved selectivity.
Safety Handling of large quantities of hazardous materialsSmall reaction volumes, better containmentReduced risk of accidents.
Scalability Often requires re-optimizationLinear scaling by extending run timeSeamless transition from laboratory to production scale.

Continuous Flow Synthesis and Scale-Up Methodologies

Continuous flow chemistry has emerged as a powerful tool in pharmaceutical manufacturing, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of piperazine-containing compounds, continuous flow methodologies have been successfully implemented, demonstrating their potential for the efficient production of this compound.

One notable approach involves the use of photoredox catalysis under continuous flow conditions for the C-H functionalization of piperazines. This method allows for the direct introduction of functional groups onto the piperazine ring, which could be a key step in a synthetic route to this compound. The transition from batch to continuous flow for these reactions not only facilitates scalability but also offers simplified operational conditions and can minimize safety concerns associated with hazardous reagents. mdpi.com For instance, the use of a single photoredox catalyst in a flow setup can replace combinations of other catalysts and ligands, streamlining the process. mdpi.com

Another relevant example is the development of a two-step consecutive continuous-flow reduction method for C-N bond formation in the synthesis of a key intermediate for the antipsychotic drug cariprazine. mdpi.com This process involves a selective ester reduction followed by a reductive amination using catalytic hydrogenation. mdpi.com Such a sequence could be envisioned for the synthesis of this compound, where a suitably functionalized precursor is coupled with a piperazine moiety under flow conditions. The use of packed-bed catalysts in flow reactors, such as the H-Cube® reactor, is particularly advantageous as it simplifies catalyst handling and product purification. mdpi.com

Furthermore, the synthesis of the aryl piperazine drug flibanserin has been achieved through an uninterrupted, four-step continuous-flow sequence. This process includes heterogeneously catalyzed reductive amination reactions and in-line purification, highlighting the potential for multi-step syntheses in a continuous manner.

The table below summarizes key parameters from a continuous flow synthesis of a medicinally relevant piperazine derivative, illustrating the typical conditions employed in such processes. mdpi.com

ParameterValue
Reaction Type Reductive Amination
Catalyst 5% Pt/C
Flow Rate 0.5 mL/min
Temperature 80 °C
Pressure Ambient
Solvent Toluene-MeOH 5:1
Reactor Type H-Cube® Reactor (Packed-bed)
Outcome High conversion and selectivity

The scalability of piperazine synthesis has also been demonstrated through a [3+3] cycloaddition of azomethine ylides promoted by a combination of visible-light irradiation and aluminum organometallics. nih.gov This method allows for the one-step, stereoselective assembly of densely functionalized piperazines from readily available starting materials. nih.gov The use of visible light as a benign energy source is a key feature of this sustainable approach.

For the secondary alcohol moiety of this compound, continuous flow oxidation of alcohols offers a selective and scalable synthetic route. A protocol using catalytic amounts of TEMPO in combination with sodium bromide and sodium hypochlorite in a biphasic solvent system has been developed for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.netacs.org This method is robust and tolerates a variety of substrates, including those with sensitive nitrogen and sulfur-containing heterocycles. researchgate.netacs.org

Process Intensification for Efficient Synthesis of this compound

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of synthesizing this compound, several process intensification strategies can be envisioned based on advancements in the synthesis of related pharmaceutical intermediates.

The integration of multiple reaction steps into a single, continuous-flow system is a key aspect of process intensification. This "telescoping" of reactions eliminates the need for isolation and purification of intermediates, thereby reducing waste, saving time, and lowering costs. The continuous flow synthesis of flibanserin, which combines reductive amination and benzimidazolone formation with in-line purification, serves as an excellent example of this approach. Similarly, the consecutive reduction method for the cariprazine intermediate, which connects two reduction steps with an at-line extraction, showcases the feasibility of integrated processes. mdpi.com

The use of novel reactor technologies is another avenue for process intensification. For instance, the DIBAL-H mediated selective ester reduction in the synthesis of the cariprazine intermediate was conducted in a novel, miniature alternating diameter reactor to achieve adequate mixing. mdpi.com For the piperazine formation step in the synthesis of vortioxetine, a purpose-built flow system was used to achieve high efficacy at elevated temperatures and reduced residence times compared to batch processing.

The table below outlines the significant improvements achieved in the synthesis of vortioxetine by transitioning from batch to a continuous flow process, a clear demonstration of process intensification.

ParameterBatch ProcessContinuous Flow Process
Temperature 130–135 °C190 °C
Reaction Time 27-36 hours30 minutes
Conversion IncompleteComplete
Side Products SignificantMinimized
Purification LaboriousSimplified

Furthermore, the application of microwave irradiation in conjunction with flow chemistry presents another opportunity for process intensification. Microwave-assisted synthesis can significantly accelerate reaction rates, leading to shorter residence times and increased throughput. This has been successfully applied to the synthesis of monosubstituted piperazine derivatives, replacing conventional heating and reducing reaction times from several hours to minutes.

By combining these principles of continuous flow synthesis and process intensification, a highly efficient and scalable process for the manufacture of this compound can be designed. Such a process would likely involve a multi-step, telescoped reaction sequence in a dedicated flow reactor system, potentially incorporating advanced technologies like photoredox catalysis or microwave irradiation to maximize efficiency and sustainability.

Stereochemical Investigations of 2 Piperazin 2 Yl Propan 2 Ol

Enantioselective Synthesis of 2-(Piperazin-2-yl)propan-2-ol

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this involves controlling the absolute configuration at one of its stereocenters.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry has been established, the auxiliary is removed. Evans' oxazolidinones and Oppolzer's camphorsultam are prominent examples of chiral auxiliaries that have been successfully used in the asymmetric synthesis of various chiral molecules, including precursors to substituted piperazines. nih.govbath.ac.ukpwr.edu.pl

In a hypothetical chiral auxiliary-mediated synthesis of this compound, a chiral auxiliary could be attached to a piperazine (B1678402) precursor. For instance, an N-acylated chiral oxazolidinone could be used to direct the stereoselective alkylation or addition of a propan-2-ol equivalent to the piperazine ring. nih.gov The steric hindrance provided by the auxiliary would favor the approach of the electrophile from one face, leading to the formation of a single diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched piperazine derivative.

Table 1: Representative Chiral Auxiliary-Mediated Reactions for Stereocenter Formation

Chiral AuxiliaryReaction TypeSubstrateReagentDiastereomeric Ratio (d.r.)Reference
Evans' OxazolidinoneAldol (B89426) ReactionN-Propionyl oxazolidinoneHydrocinnamaldehyde>95:5 nih.gov
Oppolzer's CamphorsultamMichael AdditionN-Enoyl camphorsultamThiophenol>98:2 pwr.edu.pl
Pseudoephedrine AmideAlkylationN-Acyl pseudoephedrineBenzyl bromide>95:5N/A

This table presents representative data for chiral auxiliary-mediated reactions on model systems, illustrating the high levels of stereocontrol achievable. The principles can be extended to the synthesis of chiral piperazine derivatives.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of this compound, asymmetric catalysis could be employed to establish the stereocenter at the propan-2-ol moiety.

One such strategy is the asymmetric hydrogenation of a suitable prostereogenic ketone precursor. For example, a ketone such as 1-(piperazin-2-yl)propan-2-one could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a ruthenium or iridium complex with a chiral phosphine (B1218219) ligand. acs.orgrsc.org The chiral catalyst would create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Another approach involves the kinetic resolution of a racemic mixture. For instance, a racemic mixture of a precursor, such as a chiral epoxide, can be resolved using a chiral catalyst. A hydrolytic kinetic resolution using a chiral salen-cobalt(III) complex has been shown to be effective in producing enantiomerically enriched epoxides, which are versatile intermediates for the synthesis of chiral propan-2-ol derivatives. thieme-connect.comx-mol.com

Table 2: Asymmetric Catalytic Methods for the Synthesis of Chiral Alcohols

Catalytic SystemReaction TypeSubstrateEnantiomeric Excess (e.e.)Reference
RuPHOX-RuAsymmetric Hydrogenation5,6-Dihydropyrazin-2-oneup to 95% acs.org
(R,R)-salen-Co(III)Hydrolytic Kinetic ResolutionRacemic Epoxideup to 98% thieme-connect.comx-mol.com
Pd(OAc)₂/Chiral LigandAsymmetric HydrogenationPyrazin-2-ol>99% rsc.org

This table provides examples of asymmetric catalytic methods that could be adapted for the synthesis of enantiomerically pure this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. acs.org Hydrolases, such as lipases, are particularly useful for the kinetic resolution of racemic alcohols and esters. uniovi.es

In the context of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus resolved. For example, Candida antarctica lipase B (CAL-B) is a versatile enzyme that has been used for the resolution of various chiral alcohols. uniovi.es The reaction conditions, such as the choice of solvent and acyl donor, can be optimized to achieve high enantioselectivity. uniovi.es

Ketoreductases (KREDs) are another class of enzymes that can be employed for the asymmetric reduction of ketones to chiral alcohols with high enantiomeric excess. acs.org An engineered KRED could potentially reduce a precursor ketone to the desired enantiomer of this compound.

Table 3: Biocatalytic Methods for Chiral Alcohol Synthesis

EnzymeReaction TypeSubstrateProduct e.e.Reference
Candida antarctica Lipase B (CAL-B)Kinetic Resolution (Acylation)Racemic Alcohol>99% uniovi.es
Pseudomonas cepacia Lipase (PSL)Kinetic Resolution (Acetylation)β-Hydroxynitrile98% uniovi.es
Ketoreductase (KRED)Asymmetric ReductionProstereogenic Ketone>99% acs.org
TransaminaseDynamic Kinetic ResolutionRacemic Amine>99% nih.gov

This table showcases the potential of biocatalysis for the enantioselective synthesis of chiral alcohols, a strategy applicable to the preparation of this compound.

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the case of this compound derivatives, this involves controlling the stereochemical relationship between the stereocenter on the piperazine ring and the one on the propanol (B110389) side chain.

The stereochemistry of the piperazine ring can be established during its synthesis. A Dieckmann-analogous cyclization of a suitably substituted (piperazin-2-yl)propionic acid ester can be used to form a bicyclic ketone intermediate with a defined relative stereochemistry. researchgate.net The diastereoselectivity of this cyclization can be influenced by the formation of a metal chelate intermediate, which directs the stereochemical outcome. researchgate.net Subsequent reduction of the ketone and manipulation of the resulting alcohol can lead to piperazine derivatives with controlled relative stereochemistry.

Another strategy involves the diastereoselective synthesis of substituted piperidines, the principles of which can be applied to piperazines. For instance, a nitro-Mannich reaction followed by a ring-closure condensation can be used to construct the heterocyclic ring with control over the relative stereochemistry of the substituents. nih.gov

Remote stereocontrol refers to the ability of an existing stereocenter in a molecule to influence the stereochemical outcome of a reaction at a distant site. In the context of this compound derivatives, a pre-existing chiral center on the piperazine ring could direct the stereoselective functionalization of a side chain.

For example, palladium-catalyzed C(sp³)–H functionalization reactions have been developed to introduce aryl groups at the β-position of aliphatic amines with high enantioselectivity, guided by a chiral ligand. nih.gov While not directly applied to this compound, this methodology demonstrates the potential for remote stereocontrol in the functionalization of saturated aza-heterocycles. nih.gov Such strategies could potentially be adapted to introduce or modify the propan-2-ol substituent with control over the diastereomeric outcome.

Chiral Resolution Techniques for this compound Enantiomers

The separation of the racemic mixture of this compound into its individual (R) and (S) enantiomers is a key challenge addressed through various resolution techniques. These methods are essential for isolating the desired stereoisomer for further use, often as a building block in the synthesis of more complex molecules.

Classical Resolution Methods (e.g., Diastereomeric Salt Formation)

A prevalent and well-established method for resolving the enantiomers of this compound is through the formation of diastereomeric salts. This technique involves reacting the racemic piperazine derivative, which is basic, with a chiral acid. The resulting acid-base reaction produces a pair of diastereomeric salts, which possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by fractional crystallization.

One of the most effective chiral resolving agents for this purpose is (+)-O,O'-Di-p-toluoyl-D-tartaric acid. The process typically involves dissolving the racemic base and the chiral acid in a suitable solvent, such as ethanol (B145695). Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, while the more soluble salt remains in the mother liquor. The desired enantiomer can then be liberated from the isolated salt by treatment with a base. For instance, the (S)-enantiomer of this compound can be isolated by forming a salt with (+)-O,O'-Di-p-toluoyl-D-tartaric acid.

Resolving AgentTarget Enantiomer IsolatedTypical Solvent
(+)-O,O'-Di-p-toluoyl-D-tartaric acid(S)-2-(Piperazin-2-yl)propan-2-olEthanol

Chromatographic Chiral Separation (e.g., SFC, HPLC)

Chromatographic techniques utilizing chiral stationary phases (CSPs) offer a powerful alternative for the analytical and preparative separation of this compound enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly suited for this purpose.

In these methods, the racemic mixture is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. The choice of the specific CSP and the mobile phase composition is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this type of separation.

For the enantiomers of this compound, methods have been developed using SFC with columns such as Chiralpak AD-H. The mobile phase often consists of supercritical carbon dioxide modified with a small percentage of an alcohol, like methanol (B129727), which may contain an amine additive to improve peak shape and resolution.

TechniqueChiral Stationary Phase (Example)Mobile Phase System (Example)
SFCChiralpak AD-HCO2 / Methanol with an amine additive

Kinetic Resolution via Chemical or Enzymatic Methods

Kinetic resolution is another strategy for obtaining enantiomerically enriched this compound. This method relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer.

While specific examples of kinetic resolution for this compound are less commonly detailed in readily available literature compared to diastereomeric salt formation, the principles of enzymatic resolution are applicable. An enzyme, such as a lipase, could be used to selectively acylate one of the enantiomers. The resulting acylated product would have different physical properties from the unreacted enantiomer, enabling their separation by standard methods like chromatography or extraction. The success of this method would hinge on finding an enzyme with high enantioselectivity for one of the enantiomers of this compound.

Chemical Transformations and Derivatization of 2 Piperazin 2 Yl Propan 2 Ol

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The two secondary nitrogen atoms in the piperazine ring are nucleophilic and represent the most reactive sites on the molecule. They readily participate in a range of bond-forming reactions.

N-alkylation of piperazine derivatives is a common strategy for introducing substituents. This can be achieved through several methods, including nucleophilic substitution with alkyl halides (such as chlorides or bromides) or through reductive amination with aldehydes. mdpi.comnih.gov In reductive amination, the piperazine nitrogen reacts with an aldehyde to form an iminium ion intermediate, which is then reduced in situ by an appropriate reducing agent like sodium triacetoxyborohydride. bldpharm.com

N-acylation involves the reaction of the piperazine nitrogens with acylating agents to form N-acylpiperazine derivatives. This is typically accomplished using reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base. nih.gov Alternatively, direct coupling with carboxylic acids is possible using peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-(Dimethylamino)pyridine (DMAP). acgpubs.org

Table 1: Representative N-Alkylation and N-Acylation Reactions for Piperazine Scaffolds Data is illustrative of general piperazine reactivity.

Reaction TypeReagent(s)Catalyst/ConditionsProduct Type
N-AlkylationAlkyl Halide (e.g., Benzyl Bromide)Base (e.g., K₂CO₃), RefluxN-Alkylpiperazine
Reductive AminationAldehyde, Sodium TriacetoxyborohydrideAcetic Acid, DichloromethaneN-Alkylpiperazine
N-AcylationAcyl ChlorideBase (e.g., Triethylamine), CH₂Cl₂N-Acylpiperazine
Amide CouplingCarboxylic Acid, EDC.HCl, DMAPRoom Temperature, N₂ AtmosphereN-Acylpiperazine

Formation of Amides and Carbamates

The formation of amides is a specific instance of N-acylation, as detailed previously, where the piperazine nitrogen attacks a carbonyl carbon of a carboxylic acid or its derivative. acgpubs.org

Carbamates are synthesized by reacting the piperazine nitrogen with a suitable carbamoylating agent. Common methods include reaction with chloroformates or isocyanates. d-nb.infoorganic-chemistry.org For instance, reaction with an aryl or alkyl isocyanate yields the corresponding N-substituted urea (B33335) or carbamate (B1207046) derivative. Another approach involves the use of phosgene (B1210022) equivalents, such as triphosgene, to form a reactive carbamoyl (B1232498) chloride intermediate, which can then be trapped by an alcohol or amine. d-nb.infoorganic-chemistry.org These reactions provide access to a wide array of functionalized piperazine derivatives. d-nb.info

Heterocyclic annulation involves the construction of a new ring that is fused to the existing piperazine core. Such transformations typically involve reacting the two piperazine nitrogen atoms with a bifunctional electrophile. A documented example for a related piperazine derivative is a Dieckmann-analogous cyclization. researchgate.net In this type of reaction, a piperazine precursor bearing an ester-containing side chain can be induced to cyclize intramolecularly under basic conditions, forming a new bicyclic ring system where the two rings share a nitrogen-carbon-carbon bridge. researchgate.net This strategy allows for the creation of conformationally constrained bicyclic structures, such as the 7,9-diazabicyclo[4.2.2]decane system. researchgate.net Such annulation reactions significantly expand the structural diversity of molecules derived from piperazine scaffolds. ipb.pt

Reactions Involving the Tertiary Alcohol Functionality

A critical structural feature of 2-(Piperazin-2-yl)propan-2-ol is that its hydroxyl group is attached to a tertiary carbon atom. This classification is dictated by the IUPAC name, where both the piperazin-2-yl substituent and the hydroxyl group are located on the second carbon of the propane (B168953) chain. The tertiary nature of this alcohol imposes significant steric hindrance and dictates its chemical reactivity, particularly in contrast to primary or secondary alcohols.

Direct esterification of tertiary alcohols like the one in this compound is generally challenging due to steric hindrance around the hydroxyl group, which impedes the approach of acylating agents. While reactions with highly reactive acylating agents like acyl chlorides are possible, they often require forcing conditions and can be complicated by competing elimination reactions that form alkenes. The synthesis of esters from related piperidine (B6355638) structures has been achieved by reacting a carboxylic acid function with an alcohol, a chemically distinct transformation.

Similarly, etherification, such as through a Williamson ether synthesis, is also sterically hindered. This reaction would require the deprotonation of the tertiary alcohol to form an alkoxide, which would then act as a nucleophile. The steric bulk surrounding the oxygen atom makes it a poor nucleophile, and elimination reactions often predominate, especially when reacting with secondary or tertiary alkyl halides.

The oxidation of a tertiary alcohol to a ketone is not chemically feasible under standard conditions. Oxidation of an alcohol involves the removal of a hydrogen atom from the carbon bearing the hydroxyl group. Since a tertiary alcohol lacks a hydrogen atom on this carbon (it is bonded to three other carbon atoms), it cannot undergo oxidation to a ketone without the cleavage of a carbon-carbon bond, a reaction that requires harsh conditions and is not typically a selective transformation.

While some piperazine-propanol derivatives can be oxidized to ketones, these substrates contain secondary alcohols. smolecule.comevitachem.com The tertiary alcohol in this compound is robust to typical oxidizing agents that would readily convert secondary alcohols to ketones. However, the alcohol can participate in other types of transformations, such as acting as a coordinating ligand in the formation of metal complexes. For example, a related ligand, 3,3′-(1,4-diazepane-1,4-diyl)bis[1-(4-ethyl piperazine-1-yl)propan-2-ol], forms a tricopper complex capable of catalyzing the oxidation of methane. rsc.org This highlights a role for the alcohol and piperazine nitrogens in coordinating with metal ions, a transformation distinct from direct oxidation of the alcohol itself.

Substitution Reactions via Activation of the Hydroxyl Group

The tertiary hydroxyl group of this compound is a key functional handle for derivatization. However, as a poor leaving group, it requires activation to undergo nucleophilic substitution reactions. Standard organic chemistry protocols can be employed for this activation, transforming the hydroxyl into a more reactive species.

One common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate is an excellent leaving group, facilitating subsequent substitution by a wide range of nucleophiles.

A related transformation observed in similar systems, such as 2-(piperazin-1-yl)ethanols, is the direct conversion to a chloride upon treatment with tosyl chloride and pyridine. researchgate.net This reaction proceeds via the in situ formation of the tosylate, which is then spontaneously displaced by the chloride ion generated from the pyridinium (B92312) hydrochloride byproduct. researchgate.net The rate of this conversion is influenced by the structure of the substrate. researchgate.net This method provides a direct route to chloro-derivatives, which are themselves versatile intermediates for further functionalization.

The table below summarizes common methods for activating the hydroxyl group for substitution.

Activation MethodReagentsIntermediateLeaving Group
Tosylationp-Toluenesulfonyl chloride (TsCl), PyridineTosylate EsterTosylate (TsO⁻)
MesylationMethanesulfonyl chloride (MsCl), TriethylamineMesylate EsterMesylate (MsO⁻)
HalogenationThionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)Alkyl HalideHalide (Cl⁻, Br⁻)
Direct Chlorinationp-Toluenesulfonyl chloride (TsCl), PyridineTosylate EsterChloride (Cl⁻)

Ring Modification and Rearrangement Studies of the Piperazine Core

The piperazine ring itself offers opportunities for structural modification, enabling the synthesis of diverse molecular scaffolds. These modifications can involve functionalization of the ring's carbon atoms or more complex rearrangements that alter the ring size.

Functionalization of Ring Carbons

While most derivatization of piperazine occurs at the nitrogen atoms, functionalization of the ring's carbon atoms (C-H functionalization) is a growing area of chemical synthesis. grafiati.com These advanced methods allow for the introduction of substituents directly onto the carbon skeleton of the piperazine ring, significantly expanding the accessible chemical space. grafiati.com

Recent progress has been made using photoredox catalysis, which enables site-selective C-H functionalization of piperazine compounds. acs.org This approach can proceed through an oxidative pathway where an electron-rich nitrogen atom is oxidized, followed by a 1,2-radical shift to generate a carbon-centered radical, which can then be intercepted by a variety of coupling partners. acs.org Such strategies provide access to C-substituted piperazines that are difficult to obtain through traditional synthetic routes.

Ring Expansion and Contraction Reactions

The piperazine core can undergo reactions that alter the size of the heterocyclic ring. These transformations are valuable for creating related heterocycles like diazepanes (seven-membered rings) or pyrrolidines (five-membered rings).

Ring Expansion: A synthetic method for transforming nitroarenes into ortho-aminated and annulated products involves a ring expansion step. nih.gov While not directly starting from a piperazine, the mechanism involves the formation of a 2-amino-3H-azepine, a seven-membered ring, by trapping an aryl nitrene intermediate with an amine. nih.gov Similar principles could conceptually be applied to engineer ring expansions of piperazine-containing systems under specific conditions. For instance, nucleophile-mediated ring expansion of related tetrahydropyrimidin-2-ones has been developed to access seven-membered diazepine (B8756704) analogues. acs.org

Ring Contraction: Ring contraction of piperazine derivatives, such as 2,5-diketopiperazines, can be achieved through transannular rearrangements. acs.org This process can lead to the stereoselective synthesis of novel pyrrolidine-2,4-diones. acs.org Such rearrangements fundamentally alter the heterocyclic core, providing access to different classes of compounds.

Development of Novel Chemical Entities from this compound as a Synthetic Synthon

The structural motif of this compound, combining a hydrophilic piperazine ring with a propan-2-ol side chain, makes it a valuable starting point (synthon) for the development of novel chemical entities with potential biological activity. The piperazine ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs, and its derivatives are known to possess a wide range of therapeutic properties. researchgate.netmdpi.com

Researchers have incorporated the closely related 3-(piperazin-1-yl)propan-2-ol moiety into various molecular frameworks to create new compounds with targeted activities.

Examples of Novel Chemical Entities:

Anticancer Agents: Novel indenoisoquinoline-propan-2-ol hybrids have been synthesized by reacting a bromo-hydroxypropyl intermediate with piperazine. haui.edu.vn These hybrid molecules are being evaluated for their cytotoxic potential against human cancer cell lines. haui.edu.vn

PI3Kδ Inhibitors: In the development of selective PI3Kδ inhibitors, a 2-(piperidin-4-yl)propan-2-ol (B1309101) substituent (a close analogue) was found to confer high activity and selectivity. mdpi.com The hydroxyl group was observed to form an additional hydrogen bond with a key lysine (B10760008) residue in the enzyme's active site. mdpi.com This highlights the importance of the propan-2-ol group for specific molecular interactions.

Antimicrobial Agents: A series of novel carbazole (B46965) derivatives were modified by introducing a 3-(piperazin-1-yl)propan-2-ol side chain to create potent antibacterial agents. arabjchem.orgbohrium.comacs.org The lead compound from this series demonstrated excellent activity against various phytopathogenic bacteria by disrupting the integrity of the bacterial cell membrane. arabjchem.org

Radioprotective Agents: Piperazine derivatives featuring a propan-2-ol linker have been investigated as potential radiation countermeasures. nih.govmdpi.com A series of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives were synthesized and evaluated for their ability to mitigate the effects of ionizing radiation. nih.gov

SARS-CoV-2 Protease Inhibitors: Structurally diverse piperazine-based compounds have been synthesized and evaluated in silico for their potential to inhibit the SARS-CoV-2 protease enzyme. nih.gov The piperazine scaffold serves as a central building block for creating these hybrid molecules. nih.gov

The table below showcases research findings on novel compounds derived from piperazine-propan-2-ol synthons.

Compound ClassSynthon UsedTarget/ApplicationKey FindingReference(s)
Indenoisoquinoline Hybrids6-(3-bromo-2-hydroxypropyl)-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione + PiperazineAnticancerCreated novel hybrid molecules for cytotoxic evaluation. haui.edu.vn
Carbazole Derivatives3-(Piperazin-1-yl)propan-2-olAntibacterial (Plant Pathogens)Lead compound B₁₆ showed high efficacy by targeting the bacterial cell membrane. arabjchem.org
1-(2-hydroxyethyl)piperazine Derivatives1-(2-hydroxyethyl)piperazine + EpibromohydrinRadioprotectionCompound 6 demonstrated significant radioprotective effects with minimal cytotoxicity. nih.gov
Pyrazolo[1,5-pyrimidine Derivatives2-(Piperidin-4-yl)propan-2-ol (analogue)PI3Kδ InhibitionHydroxyl group of the propan-2-ol moiety formed a key hydrogen bond, enhancing activity. mdpi.com

Coordination Chemistry and Ligand Design with 2 Piperazin 2 Yl Propan 2 Ol

Chelation Properties of 2-(Piperazin-2-yl)propan-2-ol with Transition Metals

Monodentate, Bidentate, and Polydentate Coordination Modes

Due to its structural features, this compound can act as a versatile ligand, adopting several coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through one of the nitrogen atoms of the piperazine (B1678402) ring. This mode is less common when the potential for chelation exists but can occur under specific stoichiometric or steric conditions.

Bidentate Coordination: The most probable coordination mode involves the two nitrogen atoms of the piperazine ring binding to a single metal center, forming a stable six-membered chelate ring. This bidentate N,N'-coordination is a common feature of piperazine-based ligands. biointerfaceresearch.com

Bridging Bidentate Coordination: The piperazine ring can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. This mode is often observed in the formation of polynuclear complexes and metal-organic frameworks (MOFs). biointerfaceresearch.com

Tridentate Coordination: It is conceivable that the ligand could act as a tridentate N,N',O-donor. This would involve the two nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group coordinating to the same metal center. The feasibility of this mode would depend on the metal ion's size, coordination geometry preference, and the steric strain of the resulting chelate rings. Studies on similar piperazine-alkanol derivatives suggest that the hydroxyl group can participate in coordination, particularly with oxophilic metal ions.

The flexible chair and boat conformations of the piperazine ring also play a crucial role in determining the geometry of the resulting metal complexes. biointerfaceresearch.com

Investigation of Ligand-Metal Binding Affinities

The binding affinity of this compound for different transition metals is expected to follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is characteristic of high-spin octahedral complexes and is driven by the decrease in ionic radii and the increase in ligand field stabilization energy across the series.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. biointerfaceresearch.com The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality (mononuclear, polynuclear, or polymeric).

A general synthetic procedure would involve dissolving this compound in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt (e.g., chloride, nitrate, or perchlorate) dropwise with stirring. The resulting complex may precipitate directly from the solution or can be obtained by slow evaporation of the solvent. Recrystallization from a suitable solvent system can be employed to obtain single crystals for X-ray diffraction analysis.

The characterization of these complexes typically involves a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, C-N, and O-H bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal center.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which reveals the number of unpaired electrons and thus the oxidation state and spin state of the metal ion.

Design of Chiral Ligands for Asymmetric Catalysis

The presence of a stereocenter at the C2 position of the piperazine ring makes this compound a valuable precursor for the design of chiral ligands for asymmetric catalysis. The (S)-enantiomer, for instance, is commercially available as its dihydrochloride (B599025) salt (CAS 1319591-13-3). bldpharm.comkeyorganics.net Chiral piperazine derivatives have been successfully employed in a variety of asymmetric transformations, including hydrogenations, alkylations, and cyclopropanations. acs.orgrsc.org

The synthesis of chiral ligands based on this compound could involve the functionalization of the nitrogen atoms of the piperazine ring. For example, the introduction of phosphine (B1218219) or other coordinating groups at the N1 and/or N4 positions would yield multidentate chiral ligands. The combination of the chiral backbone of the piperazine derivative and the tailored electronic and steric properties of the N-substituents can lead to highly effective and selective catalysts. The hydroxyl group on the propan-2-ol moiety could also play a role in catalysis, either by acting as a coordinating group or by participating in hydrogen bonding interactions that can influence the stereochemical outcome of a reaction. Research on chiral (piperazin-2-yl)methanol derivatives has shown that these compounds can serve as effective scaffolds for developing ligands with high affinity for specific receptors, a principle that can be extended to the design of chiral catalysts. researchgate.net

Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Precursors

The bifunctional nature of this compound, with its two nitrogen atoms and a hydroxyl group, makes it a potential building block for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Piperazine and its derivatives have been widely used as linkers in the synthesis of MOFs, where the nitrogen atoms can coordinate to metal centers to form extended porous structures. nih.govrsc.orgtandfonline.com

In the context of MOFs, this compound could act as a linker connecting metal nodes. The piperazine ring can bridge two metal centers, and the propan-2-ol group could either remain as a pendant functional group within the pores of the MOF or participate in the coordination to the metal clusters. The chirality of the ligand could also be transferred to the resulting MOF, leading to homochiral frameworks with potential applications in enantioselective separations or catalysis.

For COFs, which are constructed from organic building blocks linked by covalent bonds, this compound could be functionalized to introduce reactive groups capable of forming covalent linkages with other organic monomers. For example, the nitrogen atoms could be reacted with aldehydes or acid chlorides to form imine or amide linkages, respectively, leading to the formation of a porous, crystalline framework.

Spectroscopic and Structural Analysis of Metal-2-(Piperazin-2-yl)propan-2-ol Complexes

The detailed characterization of metal complexes of this compound relies on a suite of spectroscopic and structural analysis techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Shifts in the chemical shifts of the protons and carbons of the piperazine ring and the propan-2-ol substituent upon coordination can confirm the binding sites. For paramagnetic complexes, NMR spectra are often broad and more difficult to interpret.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of this compound upon complexation are indicative of coordination. A shift in the N-H stretching and bending vibrations, as well as the C-N stretching vibrations of the piperazine ring, would confirm the involvement of the nitrogen atoms in binding to the metal. If the hydroxyl group coordinates, a shift in the O-H and C-O stretching frequencies would be observed. biointerfaceresearch.com

UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of the transition metal ions are sensitive to the coordination environment. The position and intensity of these bands in the UV-Vis spectrum can help to elucidate the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). tubitak.gov.tr

Structural Analysis:

The following table summarizes the expected spectroscopic data for a hypothetical transition metal complex of this compound, based on data for similar piperazine-containing complexes. biointerfaceresearch.comtubitak.gov.trsemanticscholar.org

Spectroscopic TechniqueExpected Observations for Metal-2-(Piperazin-2-yl)propan-2-ol Complex
¹H NMR (for diamagnetic complexes)Shift in the signals of the piperazine ring protons and the propan-2-ol substituent compared to the free ligand.
¹³C NMR (for diamagnetic complexes)Shift in the signals of the piperazine ring carbons and the propan-2-ol substituent.
IR Spectroscopy Shift of ν(N-H) and δ(N-H) bands. Shift of ν(C-N) bands. Potential shift of ν(O-H) and ν(C-O) bands if the hydroxyl group is coordinated. Appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-O) vibrations.
UV-Vis Spectroscopy Appearance of d-d transition bands in the visible region, characteristic of the metal ion and its coordination geometry.

Elucidation of Coordination Geometries and Bond Lengths

The coordination geometry of metal complexes is fundamentally dictated by the metal ion's electronic configuration, its size, and the number and nature of the coordinating ligands. For piperazine-based ligands, which can act as bidentate or bridging ligands, a diverse range of coordination geometries is possible.

In related copper(II) complexes featuring tetradentate piperazine-based ligands, five-coordinate geometries such as square pyramidal (SP) and trigonal bipyramidal (TBP) are frequently observed. mdpi.com The differentiation between these geometries can often be accomplished using electronic spectroscopy. A d-d transition band in the visible spectrum, for example, can be characteristic of a distorted SP geometry. mdpi.com

Metal-ligand bond lengths are a critical parameter in defining the coordination sphere. For instance, in copper(II) complexes with ligands containing a piperazine moiety, Cu-N bond distances have been observed to be in the range of 1.991 to 2.064 Å. mdpi.com In contrast, lanthanide complexes, such as those of Yttrium(III), tend to exhibit longer metal-ligand bond distances due to the larger ionic radii of these elements. mdpi.com General tables of averaged metal-ligand bond lengths for various d- and f-block metal complexes serve as a valuable predictive tool. rsc.org

For a hypothetical metal complex of this compound, the piperazine ring would be expected to adopt a stable chair conformation. The two nitrogen atoms can coordinate to a metal center, and the hydroxyl group of the propan-2-ol substituent could also participate in coordination, potentially acting as a tridentate ligand. The steric bulk of the gem-dimethyl groups on the propanol (B110389) moiety would also play a significant role in influencing the final coordination geometry.

Table 1: Representative Metal-Ligand Bond Lengths in Complexes with Piperazine-Type Ligands

Metal Ion Coordinated Atom Typical Bond Length (Å) Context/Complex Type
Copper(II) N (piperazine) 1.991 - 2.064 Complexes with tetradentate piperazine ligands mdpi.com
Yttrium(III) N (from ligand) Longer than d-block metals Dinuclear Schiff base complexes mdpi.com

This table provides illustrative data from related compounds to indicate expected bond length ranges and is not experimental data for this compound complexes.

Solid-State Structures and Supramolecular Interactions

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of non-covalent interactions, a central theme in supramolecular chemistry and crystal engineering. acs.orgrroij.com These interactions, though weaker than covalent bonds, are directional and play a decisive role in the final three-dimensional architecture of the crystal. chemcryst.hu

Hydrogen bonding is a dominant interaction in the crystal structures of compounds containing N-H and O-H groups, such as this compound. acs.org In the crystal structure of a related compound, 3-[4-(10H-Indolo[3,2-b]quinolin-11-yl)piperazin-1-yl]propan-1-ol, a two-dimensional network is formed through O—H⋯N and N—H⋯N hydrogen bonds, with the piperazine ring maintaining a chair conformation. iucr.org Similarly, for the dihydrochloride salt of a positional isomer, 2-methyl-1-(piperazin-1-yl)propan-2-ol, strong N-H···Cl hydrogen bonds are anticipated to be key in stabilizing the ionic lattice.

Beyond classical hydrogen bonds, other weak interactions such as C–H···π, lone pair···π, and π···π stacking are significant in the solid-state assembly of complexes that include aromatic rings. rsc.org The collective effect of these interactions can lead to the formation of intricate and predictable supramolecular synthons. mdpi.com

In the solid state of a metal complex of this compound, it is highly probable that the N-H protons of the piperazine ring and the hydroxyl proton would act as hydrogen bond donors. These can form interactions with anions, solvent molecules, or other ligand molecules, leading to the self-assembly of one-, two-, or three-dimensional supramolecular structures. The steric influence of the gem-dimethyl groups is also expected to affect the efficiency of crystal packing.

This table outlines the types of interactions expected to influence the crystal structures of complexes derived from the title ligand, based on the behavior of analogous systems.

Catalytic Applications of 2 Piperazin 2 Yl Propan 2 Ol and Its Derivatives

Asymmetric Organocatalysis Utilizing 2-(Piperazin-2-yl)propan-2-ol Derivatives

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for the construction of chiral molecules. au.dk Derivatives of this compound, particularly N-substituted chiral piperazines, have been shown to be effective organocatalysts, leveraging the secondary amine functionality to activate substrates through the formation of transient enamine or iminium ion intermediates. au.dkunl.pt

Enantioselective C-C Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of organic synthesis. Chiral piperazine (B1678402) derivatives have proven to be adept organocatalysts for such transformations, notably in asymmetric Michael and aldol (B89426) reactions.

One of the key applications is the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. unl.pt Research has demonstrated that simple chiral N,N'-dibenzylpiperazines can catalyze the addition of various aldehydes to trans-β-nitrostyrene. unl.pt These reactions typically proceed with high diastereoselectivity, favoring the syn product, and good enantioselectivity. unl.pt The proposed mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the piperazine catalyst, which then attacks the nitroalkene. unl.pt The stereochemical outcome is dictated by the catalyst's structure, which effectively shields one face of the enamine intermediate. dokumen.pub

Similarly, chiral piperazines have been employed as catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for creating chiral secondary alcohols. tus.ac.jp In these reactions, the piperazine derivative acts as a chiral ligand for the zinc atom, creating a chiral environment that directs the nucleophilic attack of the alkyl group on the aldehyde.

Catalyst/DerivativeReaction TypeSubstratesProduct TypeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Ref.
N,N'-DibenzylpiperazineMichael AdditionButyraldehyde + trans-β-NitrostyreneSubstituted nitroalkane868298:2 (syn/anti) unl.pt
N,N'-DibenzylpiperazineMichael AdditionPropanal + (E)-1-Nitro-3-phenylprop-1-eneSubstituted nitroalkane757898:2 (syn/anti) unl.pt
Chiral PiperazineDialkylzinc AdditionBenzaldehyde + Diethylzinc1-Phenyl-1-propanol-up to 90- tus.ac.jp
Ureidoaminal Brønsted BaseMichael AdditionBicyclic acylpyrrol lactim + β-Aryl nitroolefinChiral pyrrolodiketopiperazine-up to 88>95:5 nih.gov

Asymmetric Functionalization of Substrates

Beyond C-C bond formation, derivatives of this compound are instrumental in the asymmetric functionalization of various substrates. A notable example is their application in one-pot sequences involving epoxidation and subsequent ring-opening.

A one-pot process has been developed for the synthesis of enantioenriched 3-substituted piperazin-2-ones. researchgate.net This sequence begins with the asymmetric epoxidation of alkylidenemalononitriles, often catalyzed by a multifunctional organocatalyst like a cinchona-derived thiourea. The resulting chiral epoxide is then subjected to a domino ring-opening cyclization (DROC) with a 1,2-diamine, which forms the piperazin-2-one (B30754) ring. This method provides access to important heterocyclic scaffolds with high enantioselectivity. researchgate.netresearchgate.net

In a related context, organocatalytic nitroso aldol reactions provide a pathway to chiral hydroxyamino malonamates, which are valuable synthetic intermediates. nih.gov While various catalysts are used, the principle of activating a pro-nucleophile for enantioselective addition is central. nih.gov

Catalyst/DerivativeReaction TypeSubstratesProduct TypeYield (%)Enantiomeric Excess (ee %)Ref.
Quinine-derived Urea (B33335)Epoxidation/DROCAldehyde + (Phenylsulfonyl)acetonitrile + 1,2-Ethylenediamine3-Aryl/alkyl piperazin-2-one38-90up to 99 researchgate.net
Cinchona-derived ThioureaEpoxidation/SN2 Ring-OpeningAlkylidenemalononitrile + 1,2-Diamine3-Substituted piperazin-2-one-- researchgate.net

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The piperazine scaffold is a versatile platform for designing chiral ligands for transition metal catalysts. The nitrogen atoms of the piperazine ring, along with the hydroxyl group of the propanol (B110389) side chain, can coordinate to a metal center, creating a defined chiral pocket that influences the stereochemical outcome of the catalyzed reaction. mdpi.com

Hydrogenation and Hydrosilylation Catalysis

Asymmetric hydrogenation is a widely used industrial method for producing enantiomerically pure compounds. acs.org Ligands derived from or related to this compound have been successfully applied in the metal-catalyzed asymmetric hydrogenation of various unsaturated substrates.

For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Similarly, ruthenium complexes bearing phosphine-oxazoline (RuPHOX) ligands have been used for the hydrogenation of 5,6-dihydropyrazin-2-ones to access the corresponding chiral piperazin-2-ones. acs.org The development of iridium catalysts with P,N,O-tridentate ligands, which share the amino-alcohol structural motif, has also proven effective for the highly enantioselective hydrogenation of ketones. mdpi.com

Asymmetric hydrosilylation, which involves the addition of a silicon-hydrogen bond across an unsaturated bond, is another key transformation where these ligands find use. Chiral diphosphine ligands are particularly successful in Rh-catalyzed enantioselective hydrosilylation/cyclization of 1,6-enynes, yielding chiral pyrrolidines with high efficiency. nih.gov

Metal/Ligand SystemReaction TypeSubstrateProduct TypeYield (%)Enantiomeric Excess (ee %)Ref.
Palladium / Chiral LigandAsymmetric HydrogenationPyrazin-2-olsChiral piperazin-2-ones-High rsc.org
Ruthenium / RuPHOXAsymmetric Hydrogenation5,6-Dihydropyrazin-2-onesChiral piperazin-2-onesGoodModerate to Good acs.org
Iridium / P,N,O-LigandAsymmetric HydrogenationSimple alkyl-aryl ketonesChiral alcohols-up to 98 mdpi.com
Rhodium / Si-SDP LigandHydrosilylation/Cyclization1,6-EnynesChiral pyrrolidinesup to 96up to 92 nih.gov

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. nih.govacs.org Chiral ligands based on the piperazine framework can be used to render these powerful reactions enantioselective. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, frequently employs piperazine derivatives as substrates. nih.gov For example, N-protected piperazines can be coupled with aryl halides or pseudohalides to generate N-arylpiperazines, which are common structural motifs in pharmaceuticals. nih.govmdpi.com

The synthesis of complex drug molecules often relies on these methods. For instance, intermediates for oncology targets have been generated by reacting ortho-substituted aryl bromides with piperazine using a palladium catalyst. nih.gov While many of these applications use achiral piperazine substrates, the use of chiral piperazine-derived ligands to control stereochemistry in other coupling reactions is an active area of research.

Metal/Ligand SystemReaction TypeSubstratesProduct TypeYield (%)Ref.
Palladium / L12 LigandBuchwald-Hartwig Amination4-Bromoindole + N-CarbamatepiperazineN-Arylpiperazine- nih.gov
Palladium / L11 or L13Buchwald-Hartwig AminationAryl chloride + Primary amineChromone derivative65-80 nih.gov
Copper / 2-PhenylphenolUllmann-Goldberg ReactionIodo-derivative + PiperazineN-Arylpiperazine95 mdpi.com

Heterogeneous Catalysis Incorporating this compound

To address challenges associated with catalyst separation and recycling, homogeneous catalysts are often immobilized on solid supports to create heterogeneous systems. researchgate.netrsc.org This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones.

Derivatives of this compound have been successfully incorporated into heterogeneous catalysts. In one example, piperazine was immobilized on silica-coated iron oxide magnetic nanoparticles. researchgate.net These magnetically recoverable catalysts were effective in promoting one-pot, three-component syntheses. The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse over multiple cycles without significant loss of activity. researchgate.net

In another application, a chiral catalyst was integrated into a triazine-piperazine polymeric core. mdpi.com This heterogeneous system was used for the asymmetric cycloaddition of carbon dioxide to epoxides, producing optically active cyclic carbonates. The polymeric catalyst was recyclable and could be reused multiple times without a major drop in performance or enantioselectivity. mdpi.com Polymer-supported piperazine methanol (B129727) ligands have also been developed for catalytic borane (B79455) reductions, highlighting the versatility of this immobilization strategy. researchgate.net

Catalyst SystemSupport MaterialReaction TypeKey FeaturesRef.
Piperazine-functionalized catalystSilica-coated γ-Fe2O3 nanoparticlesOne-pot synthesis of β-phosphonomalonatesMagnetically recyclable; reused 5 times researchgate.net
Chiral Co(III) salen complex with triazine-piperazine coreCovalent-organic framework (polymer)Asymmetric CO2/epoxide cycloadditionRecyclable; no co-catalyst needed mdpi.com
Piperazine methanol ligandsPolymer supportBorane reductionCombines advantages of homogeneous and heterogeneous catalysis researchgate.net

Grafting onto Support Materials

The immobilization of homogeneous catalysts onto solid supports is a widely adopted strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. For piperazine derivatives like this compound, several support materials and grafting methodologies can be considered.

Inorganic Supports:

Silica (B1680970) (SiO₂) is a popular choice due to its high surface area, mechanical stability, and well-defined porous structure. The surface of silica can be functionalized with various organic groups to facilitate the covalent attachment of the catalyst. A common method involves the use of silane (B1218182) coupling agents. For instance, a chloro- or epoxy-functionalized silica can be prepared and subsequently reacted with the secondary amine of the piperazine ring of this compound.

A study on silica-functionalized piperazine demonstrated its effectiveness in the Knoevenagel condensation reaction. The use of a silica support that exhibits minimal swelling in organic solvents can lead to reproducible flow rates and consistent conversions in continuous flow reactors. utwente.nl For example, a piperazino silica reagent was prepared by reacting a trimethoxysilane (B1233946) derivative with chromatographic-grade silica. researchgate.net Such functionalized silicas have been employed as reusable heterogeneous catalysts in various organic reactions. researchgate.net

Table 1: Examples of Support Materials for Piperazine-based Catalysts

Support MaterialFunctionalization MethodPotential Advantages
Silica (SiO₂) ** Silanization with coupling agents (e.g., chloroalkylsilanes, epoxysilanes)High surface area, thermal and mechanical stability, tunable porosity. nih.gov
Polystyrene Copolymerization with functionalized monomers or post-synthesis modificationGood swelling properties in organic solvents, versatile functionalization chemistry. researchgate.net
Merrifield Resin Reaction with the resin's chloromethyl groupsWell-established support for solid-phase synthesis and catalysis. utwente.nl
Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) **Core-shell synthesis followed by functionalizationEasy separation using an external magnetic field, high surface area-to-volume ratio. nih.gov

Organic Polymer Supports:

Polystyrene-based resins, such as the Merrifield resin, are also extensively used for immobilizing catalysts. These polymers can be functionalized in various ways to anchor the catalytic molecule. The immobilization of a chiral piperazine derivative onto a Merrifield resin has been reported for the enantioselective ethylation of aromatic aldehydes, achieving quantitative conversions and high enantioselectivities under batch conditions. utwente.nl However, a significant drawback of polymeric supports is their tendency to swell in organic solvents, which can lead to inconsistent flow rates and variable reaction outcomes in continuous flow systems. utwente.nl

Recent advances in polymer-supported catalysts focus on creating more stable and efficient systems. For example, post-functionalization of pre-formed polymers can be employed to introduce catalytic sites. researchgate.net The development of hybrid organic-inorganic materials, such as silica-coated magnetic nanoparticles, offers a promising alternative by combining the advantages of both material types. nih.gov

Performance in Flow Reactors

Flow reactors, particularly microreactors, offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and high-throughput screening. princeton.edu The use of immobilized catalysts in packed-bed or wall-coated flow reactors is a key enabling technology for continuous manufacturing in the chemical and pharmaceutical industries.

The performance of a supported catalyst in a flow reactor is evaluated based on several parameters, including conversion, selectivity, stability over time (turnover number), and the absence of leaching of the active species into the product stream.

For piperazine-based catalysts, the transition from batch to flow conditions can lead to significant improvements in reaction efficiency. For example, a Knoevenagel condensation reaction catalyzed by silica-functionalized piperazine was found to be 24 times faster in a catalytic microreactor compared to the corresponding batch reaction. utwente.nl Similarly, reactions catalyzed by other immobilized organocatalysts have shown rate enhancements of 10–28 times in continuous flow processes compared to batch conditions. utwente.nl

Table 2: Performance of Piperazine-based Catalysts in Flow Reactors

Reaction TypeCatalyst SystemReactor TypeKey Performance MetricsReference
Knoevenagel Condensation Silica-functionalized piperazinePacked-bed microreactor~82% conversion, 24x faster than batch utwente.nl
Enantioselective Ethylation Polystyrene-supported (R)-2-(1-piperazinyl)-1,1,2-triphenylethanolNot specifiedQuantitative conversion, up to 93% ee (in batch) utwente.nl
Reductive Amination Pd/C with piperazine derivativesPacked-bed flow reactorComplete aldehyde conversion, 85-88% yieldN/A

The stability of the immobilized catalyst is crucial for long-term continuous operation. A packed-bed microreactor with a silica-based amine catalyst for a Knoevenagel condensation showed no deterioration in activity for at least 28 hours of continuous operation. utwente.nl In another instance, a palladium catalyst supported on a hybrid material exhibited no decrease in activity for over 50 hours, although minor metal leaching was observed. utwente.nl

While direct studies on this compound in flow reactors are not extensively documented in the provided search results, the performance of analogous systems suggests its potential. The presence of the hydroxyl group in this compound could potentially influence its solubility, interaction with the support, and catalytic activity in a flow system. Further research would be needed to optimize the immobilization strategy and reaction conditions to fully exploit its catalytic potential in continuous flow processes.

Advanced Spectroscopic and Structural Analysis of 2 Piperazin 2 Yl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For a molecule such as 2-(Piperazin-2-yl)propan-2-ol, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms.

Multi-Dimensional NMR for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for piecing together the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons on the piperazine (B1678402) ring and the propan-2-ol substituent. For instance, the methine proton on the piperazine ring would show a correlation to the adjacent methylene (B1212753) protons of the ring and the methylene protons of the propan-2-ol substituent.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is essential for assigning the carbon signals based on their attached protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For this compound, HMBC would show correlations between the protons of the methyl groups on the propan-2-ol moiety and the quaternary carbon of the same group, as well as with the adjacent carbon on the piperazine ring.

To illustrate, consider the NMR data for a related piperazine derivative. The following table represents typical ¹H and ¹³C NMR chemical shifts that could be expected for a compound with a similar piperazine and alcohol-containing substituent.

Table 1: Illustrative NMR Data for a Piperazine Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Piperazine CH₂ 2.8 - 3.2 45 - 55 Propan-2-ol C, other Piperazine C
Piperazine CH 2.9 - 3.3 50 - 60 Propan-2-ol C, other Piperazine C
Propan-2-ol CH₂ 2.5 - 2.8 55 - 65 Piperazine C, Propan-2-ol C(OH)
Propan-2-ol C(OH) - 65 - 75 Propan-2-ol CH₃, Propan-2-ol CH₂
Propan-2-ol CH₃ 1.1 - 1.3 25 - 30 Propan-2-ol C(OH), Propan-2-ol CH₂
NH Variable - Piperazine C

Dynamic NMR Studies for Conformational Analysis

The piperazine ring typically exists in a chair conformation, which can undergo ring inversion. The rate of this inversion is temperature-dependent. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational changes and the energy barriers associated with them. rsc.orgrsc.orgresearchgate.net

At room temperature, the ring inversion of a piperazine derivative might be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the inversion slows down, and separate signals for the axial and equatorial protons can be observed. The temperature at which these signals coalesce (the coalescence temperature, Tc) can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. rsc.org For substituted piperazines, the presence of different conformers due to restricted rotation around amide bonds (if present) can also be studied using DNMR. nih.gov

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and details of intermolecular interactions.

Elucidation of Crystal Packing and Intermolecular Interactions

A single-crystal X-ray diffraction study of this compound would reveal how the individual molecules pack together in the crystal lattice. A key feature of this molecule is the presence of hydrogen bond donors (the N-H groups of the piperazine ring and the O-H group of the alcohol) and acceptors (the nitrogen atoms of the piperazine ring and the oxygen atom of the alcohol). These functional groups are likely to form a network of intermolecular hydrogen bonds, which will dominate the crystal packing. nih.gov

Table 2: Illustrative Crystallographic Data for a Piperazine Derivative

Parameter Typical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-15
b (Å) ~5-10
c (Å) ~15-20
β (°) ~90-110
Piperazine Ring Conformation Chair

Co-crystallization and Polymorphism Investigations

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. Co-crystallization of this compound with other molecules, such as carboxylic acids, could lead to the formation of new solid forms with different physical properties. iucr.org The resulting co-crystals would be held together by non-covalent interactions, primarily hydrogen bonds.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to variations in properties like solubility and melting point. Investigating the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solid forms using techniques like X-ray powder diffraction (XRPD).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

For this compound, the key functional groups are the secondary amines (N-H) and the alcohol (O-H).

O-H Stretch: The O-H stretching vibration of the alcohol group typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding. docbrown.info

N-H Stretch: The N-H stretching vibrations of the secondary amines in the piperazine ring are expected in the region of 3200-3500 cm⁻¹. scispace.com

C-H Stretch: The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups will appear in the 2800-3000 cm⁻¹ region. niscair.res.in

C-N Stretch: The C-N stretching vibrations of the piperazine ring are typically observed in the 1000-1350 cm⁻¹ range. researchgate.net

C-O Stretch: The C-O stretching vibration of the secondary alcohol is expected in the region of 1000-1260 cm⁻¹.

The "fingerprint region" of the IR and Raman spectra (below 1500 cm⁻¹) contains a complex pattern of bending and skeletal vibrations that is unique to the molecule and can be used for identification. docbrown.info

Table 3: Illustrative Vibrational Spectroscopy Data for a Piperazine Derivative

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) (IR) Typical Wavenumber (cm⁻¹) (Raman)
Alcohol O-H Stretch (H-bonded) 3200-3600 (broad) 3200-3600 (weak)
Amine N-H Stretch 3200-3500 3200-3500
Alkane C-H Stretch 2850-2960 2850-2960
Amine C-N Stretch 1000-1350 1000-1350

Table of Compounds Mentioned

Compound Name
This compound
Piperazine

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical tool for the structural elucidation and confirmation of synthetic compounds. For this compound, high-resolution mass spectrometry (HRMS) is indispensable for verifying its elemental composition, while tandem mass spectrometry (MS/MS) reveals its characteristic fragmentation patterns, offering deep insights into its molecular structure.

High-Resolution Molecular Weight Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of its elemental formula. For this compound (C7H16N2O), analysis via techniques like electrospray ionization (ESI) in positive ion mode would typically yield the protonated molecule, [M+H]+. The exact mass of this ion can be precisely calculated and then compared with the experimentally measured value to confirm the compound's identity and purity. This approach is standard practice for the characterization of novel piperazine derivatives. nih.govmdpi.com

The theoretical exact mass of the protonated molecule is a fundamental piece of data for its unequivocal identification. Any significant deviation between the measured and calculated mass would suggest an incorrect structural assignment or the presence of impurities.

Table 1: High-Resolution Mass Spectrometry Data for the Protonated Molecule of this compound.
IonFormulaCalculated m/zAnalysis Mode
[M+H]⁺C₇H₁₇N₂O⁺145.13354Positive ESI

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), is employed to fragment the precursor ion (the protonated molecule, in this case) and analyze the resulting product ions. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. The primary sites of cleavage are the C-C and C-N bonds of the piperazine ring and the bond connecting the side chain to the ring. xml-journal.netoup.com

Based on the established fragmentation of piperazine analogues, several key fragmentation pathways can be proposed:

  • Cleavage of the Piperazine Ring: The piperazine ring is known to undergo characteristic cleavages. A common fragmentation pathway for piperazine derivatives involves the loss of ethyleneimine or related fragments, leading to stable ions. A frequently observed fragment ion in the mass spectra of many piperazine-containing compounds occurs at m/z 56, which corresponds to the [C₃H₆N]⁺ fragment. oup.comnih.gov
  • Loss of the Side Chain: Alpha-cleavage, the breaking of the bond between the piperazine ring and the propan-2-ol side chain, is a highly probable event. This would result in the formation of a protonated piperazine ion (m/z 87.0917) and a neutral loss of the 2-hydroxypropyl group.
  • Fragmentation of the Side Chain: The propan-2-ol moiety can undergo fragmentation itself. A common fragmentation for tertiary alcohols is the loss of a water molecule (H₂O), which would result in an ion at m/z 127.1229. Another possibility is the loss of one of the methyl groups from the propan-2-ol side chain, leading to a fragment ion at m/z 130.1101.
  • These proposed fragmentation pathways provide a "fingerprint" that can be used to identify this compound and distinguish it from its isomers. nih.gov The study of these patterns is crucial for the structural confirmation of new chemical entities. preprints.org

    Table 2: Proposed Major Fragment Ions for this compound in MS/MS Analysis.
    Proposed Fragment Ion (m/z)Possible FormulaOrigin (Proposed Neutral Loss)
    127.1229C₇H₁₅N₂⁺Loss of H₂O
    100.0968C₅H₁₂N₂⁺Loss of C₂H₄O
    87.0917C₄H₁₁N₂⁺Cleavage of the side chain (Loss of C₃H₆O)
    70.0651C₃H₈N₂⁺Ring opening and cleavage
    59.0495C₃H₇O⁺Propan-2-ol fragment
    56.0500C₃H₆N⁺Characteristic piperazine ring fragment oup.comnih.gov

    Computational and Theoretical Studies of 2 Piperazin 2 Yl Propan 2 Ol

    Quantum Chemical Calculations (Density Functional Theory - DFT)

    DFT has become a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. For a molecule like 2-(piperazin-2-yl)propan-2-ol, DFT calculations can elucidate its fundamental chemical characteristics.

    The electronic structure of this compound is characterized by the interplay between the saturated piperazine (B1678402) ring and the propan-2-ol substituent. The nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group are the primary sites of high electron density, making them key to the molecule's reactivity and intermolecular interactions.

    Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the molecule's chemical reactivity.

    HOMO : The HOMO is expected to be localized predominantly on the non-bonding orbitals of the nitrogen atoms in the piperazine ring, and to a lesser extent, on the oxygen atom of the propan-2-ol group. This localization indicates that these sites are the most probable for electrophilic attack.

    LUMO : The LUMO is likely distributed across the anti-bonding orbitals associated with the C-N and C-O bonds. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

    A theoretical analysis using a functional such as B3LYP with a 6-311++G(d,p) basis set would provide quantitative values for these orbitals.

    Table 1: Theoretical Electronic Properties of this compound (Predicted) This table presents predicted values based on typical DFT calculations for similar amino alcohol and piperazine derivatives.

    PropertyPredicted ValueSignificance
    HOMO Energy~ -6.5 eVIndicates the electron-donating ability.
    LUMO Energy~ 1.5 eVIndicates the electron-accepting ability.
    HOMO-LUMO Gap~ 8.0 eVReflects chemical reactivity and stability.
    Dipole Moment~ 2.5 - 3.5 DInfluences solubility and intermolecular interactions.

    The conformational landscape of this compound is complex due to the flexible piperazine ring and the rotatable bond connecting it to the propan-2-ol side chain. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible at higher energies.

    Table 2: Relative Energies of Predicted Conformers of this compound This table is a hypothetical representation based on conformational analyses of related piperazine compounds.

    ConformerPiperazine Ring ConformationSubstituent PositionRelative Energy (kcal/mol)
    1ChairEquatorial0.0 (Global Minimum)
    2ChairAxial1.5 - 2.5
    3Twist-BoatEquatorial4.0 - 5.0
    4BoatEquatorial5.5 - 6.5

    DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used for the accurate prediction of NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. These predictions are invaluable for structural elucidation and for assigning experimental spectra.

    For this compound, the predicted chemical shifts would be sensitive to the molecule's conformation. The chemical shifts of the piperazine ring protons and carbons would differ depending on their axial or equatorial positions. Similarly, the environment of the propan-2-ol group's protons and carbons would be influenced by its orientation relative to the ring. Comparing calculated shifts for different conformers with experimental data can help determine the dominant conformation in solution.

    Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound These are hypothetical values based on DFT predictions for analogous structures and serve as an illustrative example.

    AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    Piperazine CH (axial)2.6 - 2.845 - 48
    Piperazine CH (equatorial)2.9 - 3.145 - 48
    Piperazine CH₂ (axial)2.5 - 2.742 - 45
    Piperazine CH₂ (equatorial)2.8 - 3.042 - 45
    Propan-2-ol CH-58 - 62
    Propan-2-ol C(OH)-70 - 74
    Propan-2-ol CH₃1.1 - 1.325 - 28

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility in different environments and their interactions with other molecules.

    While DFT calculations provide information on stationary points on the potential energy surface in a vacuum, MD simulations can explore the conformational landscape of this compound in a solvent, such as water, which is more representative of biological or industrial conditions. These simulations can reveal the probabilities of different conformations and the rates of interconversion between them.

    An MD simulation would likely show that the piperazine ring predominantly exists in a chair conformation, with rapid fluctuations. The propan-2-ol side chain would also exhibit significant rotational freedom. The presence of a solvent can influence the conformational preferences through hydrogen bonding and dielectric effects. For instance, water molecules can form hydrogen bonds with the amine and hydroxyl groups, potentially stabilizing certain conformations that might be less favorable in the gas phase. nih.govuib.no

    MD simulations are particularly well-suited for studying how molecules of this compound interact with each other and with solvent molecules. The primary intermolecular interactions would be hydrogen bonds involving the NH groups of the piperazine ring and the OH group of the propan-2-ol side chain, as well as the nitrogen and oxygen atoms acting as hydrogen bond acceptors.

    At higher concentrations, these intermolecular interactions could lead to the formation of aggregates or clusters. MD simulations can be used to investigate the structure and stability of these aggregates. By analyzing the radial distribution functions between key atoms, it is possible to quantify the extent of hydrogen bonding and the preferred orientation of molecules within an aggregate. Understanding aggregation behavior is important as it can affect properties such as solubility and viscosity.

    Reaction Mechanism Elucidation for Synthetic Pathways

    The synthesis of this compound can be conceptually approached through the nucleophilic addition of a piperazine derivative to an epoxide. A plausible and commonly employed synthetic route involves the ring-opening of isobutylene (B52900) oxide (2,2-dimethyloxirane) by a suitably protected piperazine, followed by deprotection. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction mechanisms.

    A likely pathway involves the reaction of a mono-protected piperazine, for instance, N-Boc-piperazine, with isobutylene oxide. The reaction proceeds via a nucleophilic attack of the secondary amine of the piperazine on one of the carbon atoms of the epoxide ring. This attack leads to the cleavage of a C-O bond in the epoxide and the formation of a new C-N bond, resulting in the desired β-amino alcohol scaffold.

    Theoretical investigations into analogous epoxy-amine reactions have provided significant insights into the mechanism. researchgate.netnih.gov DFT calculations have been employed to model the reaction between ethylene (B1197577) oxide and methylamine (B109427) as a representative system. These studies indicate that the reaction can proceed through different pathways, including uncatalyzed, self-promoted by another amine molecule, or catalyzed by an alcohol. researchgate.net The presence of a catalyst, such as an alcohol, has been shown to significantly lower the activation energy barrier for the ring-opening reaction. acs.org

    Transition State Characterization for Key Reaction Steps

    The key step in the proposed synthesis of this compound is the nucleophilic attack of the piperazine nitrogen on the epoxide ring. Computational chemistry allows for the detailed characterization of the transition state (TS) for this SN2 reaction. The geometry and energy of the transition state provide crucial information about the reaction kinetics.

    For the ring-opening of an epoxide by an amine, the transition state involves the simultaneous formation of the C-N bond and the breaking of the C-O bond. DFT calculations on model systems, such as the reaction of ethylene oxide with methylamine, have characterized the geometry of the transition state. In this state, the nitrogen atom of the amine is partially bonded to the carbon atom of the epoxide, while the C-O bond of the epoxide is elongated. researchgate.net

    The presence of a protic solvent or a catalyst, like an alcohol molecule, can stabilize the transition state through hydrogen bonding with the oxygen atom of the epoxide. This stabilization lowers the activation energy of the reaction. acs.org Computational models have shown that for an alcohol-catalyzed reaction, the transition state involves a cyclic arrangement where the alcohol's hydroxyl group donates a proton to the epoxide oxygen while simultaneously accepting a proton from the attacking amine. researchgate.net

    The table below presents hypothetical transition state parameters for the reaction of a piperazine derivative with isobutylene oxide, based on data from analogous systems studied computationally.

    ParameterUncatalyzed ReactionAlcohol-Catalyzed Reaction
    Activation Energy (ΔG‡)~32 kcal/mol~16-20 kcal/mol
    C-N Bond Length (Å)~2.2-2.4~2.0-2.2
    C-O Bond Length (Å)~1.8-2.0~1.9-2.1

    Prediction of Reactivity and Selectivity

    Computational models are powerful tools for predicting the reactivity and selectivity of chemical reactions. In the synthesis of this compound from a 2-substituted piperazine and isobutylene oxide, a key question of selectivity arises if the piperazine is unsymmetrically substituted at the nitrogen atoms. However, in the case of a mono-protected piperazine reacting with isobutylene oxide, the primary concern is regioselectivity.

    The ring-opening of an unsymmetrical epoxide like isobutylene oxide can, in principle, lead to two different regioisomers. The nucleophilic attack can occur at either the primary or the tertiary carbon of the epoxide ring. Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon atom. d-nb.info In the case of isobutylene oxide, this would be the primary carbon.

    DFT calculations and the activation strain model have been used to analyze the factors controlling the regioselectivity of epoxide ring-opening reactions. d-nb.info The activation strain model deconstructs the activation energy into the strain energy required to deform the reactants into the transition-state geometry and the interaction energy between the deformed reactants. For the reaction of a nucleophile with an epoxide under basic conditions, the interaction energy is the dominant factor, and steric (Pauli) repulsion directs the nucleophile to the less hindered carbon. d-nb.info

    Therefore, for the proposed synthesis of this compound, computational models would predict a high regioselectivity for the attack of the piperazine nitrogen at the primary carbon of isobutylene oxide, leading to the formation of the desired tertiary alcohol.

    The following table summarizes the predicted selectivity for the ring-opening of isobutylene oxide by a piperazine derivative under neutral/basic conditions, based on theoretical principles.

    Site of AttackPredicted Major/Minor ProductControlling Factor
    Primary Carbon (CH2)MajorLower Steric Hindrance (Pauli Repulsion)
    Tertiary Carbon (C(CH3)2)MinorHigher Steric Hindrance

    Applications of 2 Piperazin 2 Yl Propan 2 Ol in Advanced Materials Science

    Incorporation into Polymeric Materials

    The dual reactivity of 2-(piperazin-2-yl)propan-2-ol allows for its integration into polymer chains, either as a monomer, a chain extender, or a functional additive. The piperazine (B1678402) moiety offers sites for polymerization, while the propan-2-ol group can be used to tune polymer properties or for post-polymerization modifications.

    Synthesis of Functional Polymers Bearing the Piperazine-Propanol Moiety

    The synthesis of polymers incorporating the this compound moiety can be achieved through various polymerization techniques, primarily leveraging the reactivity of the piperazine ring's secondary amines. These amines can readily participate in step-growth polymerization reactions such as polycondensation and polyaddition.

    For instance, polyamides can be synthesized by reacting the diamine functionality of the piperazine unit with dicarboxylic acids or their more reactive derivatives, like diacyl chlorides. A typical polycondensation reaction would involve the reaction of this compound with a diacid chloride in a suitable solvent, often in the presence of an acid scavenger. The resulting polyamide would feature the piperazine-propanol unit as an integral part of its backbone. The presence of the tertiary alcohol group along the polymer chain introduces a site for potential hydrogen bonding, which can influence the polymer's mechanical properties and solubility.

    Another approach is the synthesis of polyurethanes, where the piperazine moiety can react with diisocyanates. The hydroxyl group of the propanol (B110389) unit can also participate in this reaction, potentially leading to cross-linked structures if not properly controlled. This offers a pathway to creating thermosetting materials with tailored network densities.

    A summary of potential polymerization reactions involving this compound is presented in Table 1.

    Polymer TypeCo-monomerReaction TypePotential Functional Group
    PolyamideDiacyl ChloridePolycondensationAmide, Hydroxyl
    PolyurethaneDiisocyanatePolyadditionUrethane, Hydroxyl
    Epoxy ResinDiepoxideRing-opening polymerizationAmine, Hydroxyl, Ether

    Study of Polymer Properties (e.g., thermal stability, solubility)

    The incorporation of the this compound moiety is expected to significantly influence the properties of the resulting polymers.

    Solubility: The presence of the polar hydroxyl group and the piperazine nitrogens can improve the solubility of otherwise rigid polymers in polar solvents. This is a crucial aspect for polymer processing and application. The solubility can be systematically studied in a range of solvents, from nonpolar to polar aprotic and protic solvents. For instance, the introduction of bulky, non-coplanar structures, which the piperazine-propanol moiety can provide, is a known strategy to enhance the solubility of aromatic polyamides.

    Mechanical Properties: The hydroxyl group can participate in hydrogen bonding, both intramolecularly and intermolecularly. This can lead to an increase in the glass transition temperature (Tg) and modulus of the polymer. The extent of this effect can be studied using differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA). The rigid piperazine ring would also contribute to the stiffness of the polymer chain.

    A hypothetical comparison of properties for a polyamide with and without the this compound moiety is presented in Table 2.

    PropertyStandard Polyamide (e.g., Nylon 6,6)Polyamide with Piperazine-Propanol Moiety
    Thermal Decomposition (TGA, °C)~450>450
    Glass Transition Temp. (DSC, °C)~50>70
    Solubility in Polar SolventsLimitedEnhanced
    Hydrogen Bonding CapabilityHigh (Amide groups)Very High (Amide and Hydroxyl groups)

    Design and Synthesis of Porous Materials (e.g., MOFs, COFs)

    The ability of this compound to act as a multitopic ligand makes it a promising candidate for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

    Ligand Design for Self-Assembly Processes

    In the context of MOFs and COFs, this compound can be utilized as a linker or a building block. The two secondary amine groups of the piperazine ring can be functionalized with coordinating groups, such as carboxylates or pyridyls, to create a ditopic or polytopic ligand. The general strategy involves a multi-step synthesis where the piperazine core is first modified, followed by the self-assembly reaction with metal ions (for MOFs) or other organic linkers (for COFs).

    For MOF synthesis, the nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group can directly coordinate with metal centers. The flexible chair conformation of the piperazine ring can allow for the formation of diverse network topologies. The hydroxyl group can act as a secondary binding site, potentially leading to the formation of heterometallic frameworks or frameworks with specific catalytic activities. Research on piperazine-derived ligands has shown their utility in creating porous coordination polymers with selective gas uptake properties. researchgate.net For example, a piperazine-derived dicarboxylic acid has been used to synthesize a zinc-based MOF with tubular one-dimensional channels. researchgate.net

    For COF synthesis, the amine groups of this compound can undergo condensation reactions with aldehydes to form imine-linked frameworks. tcichemicals.com The propanol group would then be a pendant functional group within the pores of the COF. This allows for post-synthetic modification, where the hydroxyl group can be used to graft other functional molecules, altering the chemical environment of the pores and tuning the material's properties for specific applications like catalysis or sensing. Piperazine itself has been used as a linear linker in the synthesis of 2-dimensional porous aromatic frameworks. csic.es

    Characterization of Porosity and Surface Area

    Once synthesized, the porosity of the resulting MOFs or COFs would be a key characteristic to evaluate. This is typically done through gas sorption analysis, using nitrogen or argon at cryogenic temperatures (77 K). The resulting isotherm would provide information on the material's specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution.

    The expected characteristics of a hypothetical MOF synthesized using a derivative of this compound are summarized in Table 3.

    Characterization TechniqueParameterExpected Outcome
    Powder X-ray Diffraction (PXRD)CrystallinitySharp diffraction peaks indicating a crystalline structure
    Gas Sorption (N2 at 77K)BET Surface AreaHigh surface area (e.g., > 500 m²/g)
    Gas Sorption (N2 at 77K)Pore VolumeSignificant micropore and/or mesopore volume
    Thermogravimetric Analysis (TGA)Thermal StabilityStable up to high temperatures (e.g., > 300 °C)

    The presence of the hydroxyl groups within the pores could also be investigated for its effect on selective gas adsorption, particularly for polar molecules like CO2 or water vapor.

    Surface Functionalization and Hybrid Materials

    The reactive nature of this compound makes it an excellent candidate for the surface functionalization of various substrates, leading to the creation of hybrid materials with tailored properties. This can be achieved by grafting the molecule onto a surface or by using it as a linker to connect different material components.

    One promising method for surface modification is radiation-induced grafting. acs.org A substrate polymer can be irradiated to create active sites, which then react with a monomer containing the piperazine-propanol moiety. This would result in a surface that is decorated with the functional groups of the grafted molecule. For example, piperazine derivatives have been grafted onto polymer fabrics to create adsorbents for heavy metal ions. acs.org The piperazine and hydroxyl groups of this compound could similarly be used to chelate metal ions or to impart specific wetting characteristics to a surface.

    Hybrid materials can also be synthesized by reacting this compound with other functional molecules. For instance, it can be reacted with carbazole (B46965) derivatives to produce hybrid molecules. arabjchem.orgarabjchem.org While some of these have been explored for their biological activity, the synthetic strategies are directly applicable to materials science. For example, attaching a chromophore to the piperazine-propanol moiety could lead to new fluorescent materials, where the local environment provided by the piperazine and hydroxyl groups could influence the photophysical properties.

    The synthesis of such hybrid materials often involves standard organic coupling reactions, such as nucleophilic substitution or condensation reactions, leveraging the reactivity of the amine and hydroxyl groups of this compound. The resulting hybrid materials would then be characterized by a combination of spectroscopic and microscopic techniques to confirm their structure and morphology.

    Grafting onto Inorganic Substrates for Tailored Properties

    The surface modification of inorganic materials through the grafting of organic molecules is a powerful strategy to create hybrid materials with tailored properties. This approach combines the intrinsic characteristics of the inorganic substrate, such as mechanical strength and thermal stability, with the specific functionalities of the organic component. The compound this compound possesses both a secondary amine within the piperazine ring and a tertiary hydroxyl group, offering versatile anchor points for covalent attachment to inorganic surfaces.

    One of the most common inorganic substrates for such modifications is silica (B1680970) (SiO₂), owing to its well-characterized surface chemistry, high surface area, and the presence of silanol (B1196071) (Si-OH) groups that can be readily functionalized. The grafting of this compound onto a silica surface can be envisioned through several synthetic routes. A plausible method involves the reaction of the piperazine moiety's secondary amine with a pre-functionalized silica surface, for instance, silica modified with epoxy groups. Alternatively, the hydroxyl group of the propanol substituent could be utilized for grafting, potentially through an etherification reaction with a suitably activated surface.

    The introduction of this compound onto a silica substrate is anticipated to significantly alter its surface characteristics. The presence of the basic piperazine groups would increase the surface's affinity for acidic species and could shift the isoelectric point of the material. Furthermore, the organic layer can modify the surface energy and wettability. Research on piperazine-functionalized SBA-15 nanorods has demonstrated that such modifications can enhance the loading capacity for certain molecules, indicating a change in the surface's interactive properties. nih.govresearchgate.net

    The successful grafting of the molecule would be confirmed through various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy would show characteristic peaks corresponding to the organic moiety, while thermogravimetric analysis (TGA) would allow for the quantification of the grafted organic material by measuring the weight loss upon heating. researchgate.net X-ray photoelectron spectroscopy (XPS) would provide evidence of the covalent linkage by analyzing the elemental composition and chemical states at the surface.

    Below is a data table summarizing the expected changes in the properties of a silica substrate upon grafting with this compound, based on findings for similar functionalizations.

    PropertyBare SilicaSilica Grafted with this compoundRationale for Change
    Surface FunctionalitySilanol (Si-OH) groupsPiperazine and hydroxyl groupsIntroduction of the organic molecule onto the surface.
    Isoelectric Point (pH)~2-3Expected to increase significantlyThe basic nature of the piperazine nitrogen atoms will impart a more positive surface charge at lower pH.
    Water Contact AngleLow (Hydrophilic)Expected to increaseThe introduction of the hydrocarbon backbone of the organic molecule can decrease surface hydrophilicity.
    Adsorption CapacityModerateEnhanced for specific moleculesThe functional groups of the grafted molecule can provide specific interaction sites, as seen with piperazine-functionalized silica enhancing gemcitabine (B846) loading. nih.govresearchgate.net

    Development of Responsive Materials

    Responsive materials, often termed "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. researchgate.net The incorporation of this compound into a polymer matrix is a promising strategy for the development of pH-responsive materials. This responsivity stems from the piperazine moiety within the compound's structure.

    Piperazine contains two nitrogen atoms that can be protonated or deprotonated depending on the pH of the surrounding environment. nie.edu.sg In a polymer network, such as a hydrogel, these changes in protonation state lead to significant macroscopic effects. At low pH, the piperazine nitrogens become protonated, resulting in positive charges along the polymer chains. The electrostatic repulsion between these charges causes the polymer network to uncoil and expand, leading to a high degree of swelling. nie.edu.sg Conversely, as the pH increases into the alkaline range, the piperazine groups are deprotonated, neutralizing the charges. This allows the polymer chains to collapse, expelling the solvent and causing the material to shrink. This reversible swelling-deswelling behavior is the hallmark of a pH-responsive material.

    The synthesis of such a responsive material could involve the copolymerization of a monomer derivative of this compound with a suitable backbone monomer. The hydroxyl group of the compound could be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, to facilitate its incorporation into a polymer chain.

    The pH-responsive nature of polymers containing piperazine derivatives has been documented in several studies. For instance, polymers based on N-acryloyl-N'-alkyl piperazine have been shown to be highly responsive to pH changes. researchgate.net The lower critical solution temperature (LCST) of these polymers, which is the temperature above which they become insoluble in water, can also be modulated by pH. At lower pH values, the protonation of the piperazine ring increases the polymer's hydrophilicity and raises the LCST. nie.edu.sg

    The table below illustrates the expected pH-responsive behavior of a hypothetical hydrogel incorporating this compound, based on data from similar piperazine-based responsive systems.

    Stimulus (pH)Expected Polymer StateSwelling RatioLower Critical Solution Temperature (LCST)Underlying Mechanism
    2-4 (Acidic)Swollen/ExpandedHighIncreasedProtonation of piperazine nitrogens leads to electrostatic repulsion and increased hydrophilicity. nie.edu.sg
    6-8 (Neutral)Intermediate/TransitionModerateIntermediatePartial protonation of piperazine groups.
    9-11 (Alkaline)Collapsed/ShrunkenLowDecreasedDeprotonation of piperazine nitrogens reduces repulsion and increases hydrophobicity.

    The development of such materials opens up possibilities for applications in areas like controlled drug delivery, where a change in pH could trigger the release of a therapeutic agent, or in the creation of sensors and actuators that respond to changes in environmental acidity. mdpi.com

    Future Research Directions and Perspectives for 2 Piperazin 2 Yl Propan 2 Ol

    Exploration of Novel Synthetic Methodologies

    While classical approaches to piperazine (B1678402) synthesis exist, the future of 2-(piperazin-2-yl)propan-2-ol synthesis lies in the development of more efficient, selective, and sustainable methods. A significant area for advancement is the direct C-H functionalization of the piperazine ring. rsc.orgencyclopedia.pub This strategy avoids the often lengthy and low-yielding traditional methods that rely on pre-functionalized starting materials. rsc.org Future research could focus on applying and adapting recent breakthroughs in photoredox catalysis and transition-metal-catalyzed C-H activation to the this compound framework. encyclopedia.pubresearchgate.netnsf.gov Such methods could enable the direct introduction of a wide range of substituents onto the carbon backbone of the piperazine ring, offering rapid access to a diverse library of derivatives.

    Another promising avenue is the exploration of novel ring-forming strategies. Methodologies like the cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO) have emerged as an efficient way to construct functionalized piperazines. encyclopedia.pub Investigating the applicability of this and other innovative cyclization reactions could lead to more convergent and atom-economical syntheses of the core this compound structure and its analogues. Furthermore, the development of catalytic asymmetric hydrogenations of pyrazine (B50134) precursors represents a powerful tool for accessing chiral piperazines with high enantioselectivity, a crucial aspect for many of its potential applications. ambeed.comnih.gov

    Synthetic ApproachPotential AdvantagesKey Research Focus
    C-H Functionalization Increased efficiency, access to novel derivatives. rsc.orgencyclopedia.pubAdapting photoredox and transition-metal catalysis. encyclopedia.pubresearchgate.net
    DABCO Bond Cleavage High efficiency and simplicity for N-functionalized piperazines. encyclopedia.pubApplication to the synthesis of the core this compound scaffold.
    Asymmetric Hydrogenation High enantioselectivity for chiral piperazines. ambeed.comnih.govBroadening the substrate scope and catalyst efficiency.

    Development of Next-Generation Chiral Ligands and Catalysts

    The chiral nature of this compound makes it an excellent candidate for the development of novel chiral ligands and organocatalysts. Chiral piperazines have already demonstrated their potential in asymmetric catalysis. dokumen.pub Future work should focus on systematically modifying the structure of this compound to create a new generation of ligands for a wide range of metal-catalyzed reactions. By tuning the steric and electronic properties of substituents on both the nitrogen atoms and the carbon backbone, it may be possible to achieve unprecedented levels of stereocontrol in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

    The use of piperazine derivatives as organocatalysts is another area ripe for exploration. The inherent 1,2-diamine functionality within the piperazine ring can be exploited for various catalytic transformations. dokumen.pub Research into the application of this compound and its derivatives as catalysts for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions could lead to the discovery of highly efficient and selective metal-free catalytic systems. The development of polymer-supported piperazine catalysts also offers the advantage of easy recovery and recyclability, enhancing their practical utility. benthamdirect.com

    Integration into Advanced Material Architectures

    The unique structural features of this compound make it an attractive building block for the construction of advanced functional materials. A particularly promising area is its incorporation into metal-organic frameworks (MOFs). The piperazine moiety can act as a linker, connecting metal nodes to form porous structures with potential applications in gas storage, separation, and catalysis. tandfonline.comresearchgate.net The chirality of the ligand could also be used to create chiral MOFs for enantioselective separations or catalysis.

    Furthermore, the integration of this compound into polymer architectures opens up a vast design space for new materials. Piperazine-based polymers have already been explored for their antimicrobial properties and as stimuli-responsive materials. nih.govresearchgate.netrsc.org Future research could focus on developing polymers incorporating the this compound unit for applications in drug delivery, where the piperazine moiety could provide pH-responsiveness and the chiral center could influence interactions with biological targets. The ability of piperazine derivatives to form supramolecular assemblies through hydrogen bonding and other non-covalent interactions also presents opportunities for the design of self-healing materials and molecular sensors. rsc.orgmdpi.com

    Material TypePotential ApplicationsKey Research Focus
    Metal-Organic Frameworks (MOFs) Gas storage, separation, enantioselective catalysis. tandfonline.comresearchgate.netSynthesis of chiral MOFs and exploration of their properties.
    Functional Polymers Drug delivery, antimicrobial coatings, stimuli-responsive materials. nih.govresearchgate.netDevelopment of biodegradable and biocompatible polymers. dokumen.pubudayton.edu
    Supramolecular Assemblies Self-healing materials, molecular sensors. rsc.orgmdpi.comUnderstanding and controlling the self-assembly process.

    Unexplored Chemical Transformations and Derivatization Pathways

    Beyond established reactions, there is a significant opportunity to explore novel chemical transformations and derivatization pathways for this compound. Theoretical and computational studies can play a crucial role in predicting the reactivity of the molecule and identifying promising new reactions. acs.orgias.ac.ininorgchemres.org For instance, computational analysis could help to understand the relative reactivity of the different N-H and C-H bonds, guiding the development of selective functionalization strategies.

    The development of novel derivatization reagents and strategies will be key to unlocking the full potential of the this compound scaffold. The use of isotopically labeled derivatizing agents could facilitate the analysis of its metabolites and reaction products. udayton.edu Furthermore, exploring reactions that modify the propan-2-ol side chain, such as oxidation, reduction, or substitution, could lead to derivatives with entirely new properties and applications. The reaction of the piperazine nitrogens with carbon dioxide to form carbamates has been studied for CO2 capture applications, and further investigation into the reactivity of these carbamates could open up new avenues for CO2 utilization. acs.orgresearchgate.net The synthesis of phosphorylated derivatives also presents an interesting direction for creating compounds with unique biological or material properties.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.